2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione
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Overview
Description
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a brominated phenyl group. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled heating and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the isoindoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Pharmaceuticals: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neurodegenerative Diseases: The compound shows potential in inhibiting β-amyloid protein aggregation, indicating its use in Alzheimer’s disease research.
Materials Science: It is used in the synthesis of polymers and dyes due to its stable aromatic structure.
Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)isoindoline-1,3-dione: Similar in structure but with an ethyl group instead of a methyl group.
2-(2-Bromo-4-chlorophenyl)isoindoline-1,3-dione: Contains a chlorine atom in addition to the bromine atom.
Uniqueness
2-(2-Bromo-4-methylphenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
88312-96-3 |
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Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(17)19/h2-8H,1H3 |
InChI Key |
SMFOBRUFHDAKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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